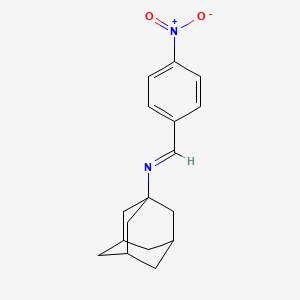
(E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine: is an organic compound characterized by the presence of an adamantyl group and a nitrophenyl group connected through a methanimine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine typically involves the reaction of 1-adamantylamine with 4-nitrobenzaldehyde. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the imine linkage is complete. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The imine linkage can be oxidized to form a corresponding oxime or nitrile under specific conditions.
Substitution: The adamantyl group can participate in substitution reactions, where functional groups are introduced or modified.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Various halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Reduction: N-(1-adamantyl)-1-(4-aminophenyl)methanimine.
Oxidation: Corresponding oxime or nitrile derivatives.
Substitution: Functionalized adamantyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of (E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s stability and bioavailability, while the nitrophenyl group can contribute to its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
N-(1-adamantyl)-1-(4-aminophenyl)methanimine: A reduced form with an amino group instead of a nitro group.
N-(1-adamantyl)-1-(4-hydroxyphenyl)methanimine: A hydroxylated derivative.
N-(1-adamantyl)-1-(4-chlorophenyl)methanimine: A chlorinated derivative.
Uniqueness: (E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine is unique due to the presence of both the adamantyl and nitrophenyl groups, which impart distinct chemical and physical properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-1-(4-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-19(21)16-3-1-12(2-4-16)11-18-17-8-13-5-14(9-17)7-15(6-13)10-17/h1-4,11,13-15H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPYBCMNDWXYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














